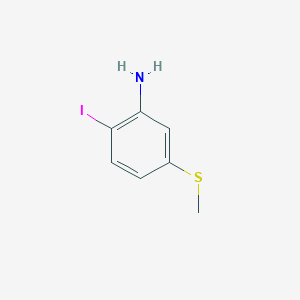

4-Iodo-3-aminothioanisole

Description

Contextualization within Halogenated Aromatic Compounds and Thioanisole (B89551) Derivatives

4-Iodo-3-aminothioanisole belongs to two significant classes of organic compounds: halogenated aromatic compounds and thioanisole derivatives. Halogenated aromatics, particularly aryl iodides, are widely employed in organic synthesis due to the reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. fishersci.at This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

Simultaneously, as a thioanisole derivative, the compound features a methylthio (-SCH3) group attached to the aromatic ring. The sulfur atom in the thioether linkage can be a site for further chemical modification, such as oxidation to sulfoxides and sulfones, or it can influence the electronic properties of the aromatic ring. Thioanisole and its derivatives are known to participate in various chemical reactions and are found in the core structure of some biologically active molecules. The amino group (-NH2) adds another layer of functionality, serving as a nucleophile, a directing group in electrophilic aromatic substitution, or a precursor for the formation of amides, sulfonamides, and other nitrogen-containing moieties. The interplay of these three functional groups on the same aromatic scaffold provides a rich platform for synthetic exploration.

Strategic Significance as a Multifunctionalized Precursor in Organic Synthesis

The strategic importance of this compound lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical transformations. The aryl iodide is a prime handle for cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents at the 4-position. The amino group at the 3-position can be readily acylated, alkylated, or diazotized, providing pathways to a diverse set of derivatives. Furthermore, the methylthio group offers possibilities for modification, although it is generally less reactive than the other two groups, allowing it to be carried through many synthetic steps unchanged.

A key synthetic strategy for the preparation of this compound involves the reduction of its nitro precursor, 4-iodo-3-nitrothioanisole (B8282583). A documented method describes the dissolution of 4-iodo-3-nitrothioanisole in absolute ethanol, followed by treatment with a solution of stannous chloride (SnCl2·2H2O) in aqueous hydrochloric acid. The reaction proceeds at 50°C for 25-30 minutes to yield this compound. google.comgoogle.com This transformation from an electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic nature of the aromatic ring, influencing the reactivity of the other positions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C₇H₈INS | 265.11 |

| 4-Iodo-3-nitroanisole | 58755-70-7 biosynth.com | C₇H₆INO₃ biosynth.com | 279.03 biosynth.com |

| 3-Aminothioanisole | 1783-81-9 | C₇H₉NS | 139.22 |

| 4-Iodoaniline | 540-37-4 fishersci.at | C₆H₆IN fishersci.at | 219.03 fishersci.at |

Overview of Research Trajectories Relevant to Polyfunctionalized Aryl Iodides and Aminothioanisoles

Research involving polyfunctionalized aryl iodides and aminothioanisoles is largely driven by the need for novel scaffolds in drug discovery and materials science. The ability to perform selective modifications on these molecules allows for the creation of large libraries of compounds for high-throughput screening.

One significant research trajectory is the use of these precursors in the synthesis of complex heterocyclic systems. For instance, a patent describes the use of this compound in a Suzuki coupling reaction as a key step in the synthesis of dibenzo[d,f] google.comgoogle.comdiazepine derivatives. google.com These types of compounds are explored for their potential as transcription factor modulators. google.comgoogle.com This application highlights the utility of this compound as a building block for creating molecules with specific biological targets in mind.

Another area of research focuses on the development of novel cross-coupling methodologies where substrates like this compound could serve as ideal testbeds for functional group tolerance. The presence of a nucleophilic amino group and a potentially reactive thioether alongside the iodo group presents a challenge and an opportunity for developing highly selective catalytic systems. Research into nickel-catalyzed C-S cross-coupling reactions of thiols with aryl iodides, for example, demonstrates the ongoing effort to expand the toolkit for bond formation on such polyfunctionalized molecules. nih.govacs.org

Furthermore, aminothioanisole derivatives have been investigated for their potential in directing C-H activation reactions, a field that aims to functionalize otherwise inert C-H bonds. While not specifically documented for this compound, the aminothioanisole moiety itself has been used as a directing group in palladium-catalyzed C-H arylation. caltech.edu This suggests a potential future research direction for this compound, where the existing functional groups could be used to orchestrate even more complex transformations on the aromatic core.

Structure

3D Structure

Properties

Molecular Formula |

C7H8INS |

|---|---|

Molecular Weight |

265.12 g/mol |

IUPAC Name |

2-iodo-5-methylsulfanylaniline |

InChI |

InChI=1S/C7H8INS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 |

InChI Key |

SHVCCUGYTVADBZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)I)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 4-Iodo-3-aminothioanisole and Related Structures

The de novo synthesis of this compound, a compound of interest in various chemical disciplines, requires strategic and regioselective control over the introduction of its key functional groups: the iodo, amino, and methylthio moieties. The synthetic approaches often involve multi-step sequences that leverage established and novel methodologies in aromatic chemistry.

The introduction of an iodine atom at a specific position on an aromatic ring, particularly in the presence of directing groups like methoxy (B1213986) (in anisoles) and amino (in anilines), is a critical step in the synthesis of compounds like this compound. The regioselectivity of electrophilic iodination is heavily influenced by the nature of the substituents already present on the aromatic ring, the choice of iodinating agent, and the reaction conditions.

Anisoles and anilines are activated aromatic systems, meaning the methoxy and amino groups, respectively, are electron-donating and direct incoming electrophiles primarily to the ortho and para positions. A variety of reagents and catalytic systems have been developed to achieve high regioselectivity in the iodination of these substrates.

Common iodinating agents include N-iodosuccinimide (NIS), often used in conjunction with an acid catalyst like p-toluenesulfonic acid (PTSA), and elemental iodine (I₂) activated by various co-reagents. nih.gov For instance, the combination of NIS and PTSA has been successfully employed for the iodination of phenols and anisoles. nih.govresearchgate.net

Recent advancements have focused on milder and more selective methods. Iron(III)-catalyzed iodination of activated arenes using NIS has been shown to be highly regioselective and efficient. acs.org This method can be accelerated using an ionic liquid, which can also be recycled. acs.org Another approach involves the use of silver salts, such as Ag₂SO₄, AgSbF₆, AgBF₄, and AgPF₆, in combination with I₂. nih.govnih.gov These reagents can provide access to valuable iodoarene intermediates, with the regioselectivity being dependent on the specific silver salt and substrate. nih.govnih.gov For example, the iodination of anilines with a 3,5-dichloro substitution pattern preferentially yields the para-iodinated product. nih.govnih.gov

The choice of solvent can also dramatically influence the regioselectivity of iodination. Direct iodination of anilines with NIS in polar solvents like DMSO typically affords p-iodinated products with high selectivity. thieme-connect.com Conversely, switching to less polar solvents such as benzene (B151609) in the presence of acetic acid can favor the formation of o-isomers. thieme-connect.com

Microwave-assisted methods and the use of ionic liquids like 1-butyl-3-methylimidazolium hydrogen sulphate ([bmim]HSO₄) with molecular iodine have also been reported to provide mild, rapid, and high-yielding regioselective iodination of phenols, anilines, and methoxyarenes. researchgate.net

Below is a table summarizing various regioselective iodination strategies for anisole (B1667542) and aniline (B41778) derivatives:

| Substrate | Iodinating Agent/Catalyst | Solvent | Key Feature |

| Anisole | NIS / FeCl₃ | Dichloromethane | High p-selectivity, reaction complete in 1.5 h. acs.org |

| Anisole | NIS / FeCl₃ | [BMIM]NTf₂ | Accelerated reaction, complete in 0.5 h. acs.org |

| Aniline | NIS | DMSO | High p-selectivity (>99%). thieme-connect.com |

| Aniline | NIS / AcOH | Benzene | Preferential o-iodination. thieme-connect.com |

| Phenols, Anilines, Methoxyarenes | I₂ / [bmim]HSO₄ | Acetonitrile | Mild, one-pot, short reaction times. researchgate.net |

| Chlorinated Anilines | Ag₂SO₄ / I₂ | Ethanol, 1,2-ethanediol | Moderate yields with variable regioselectivity. uky.edu |

The aminothioanisole scaffold is a key structural motif present in a variety of biologically active molecules and serves as a versatile intermediate in organic synthesis. The introduction and subsequent functionalization of this moiety can be achieved through several synthetic routes.

A common strategy for the synthesis of aminothioanisole derivatives involves the simultaneous diazotization of an aromatic amine and subsequent nucleophilic displacement with a thiol. utrgv.edu This method allows for the formation of a C-S bond and is generally applicable to a range of substrates. utrgv.edu Another approach involves the reaction of 2-aminothiophenol (B119425) with acetylacetone (B45752) in a 1:1 stoichiometric ratio, leading to the formation of 1,4-benzothiazine derivatives. indexcopernicus.com

Thiourea (B124793) derivatives serve as important precursors for the synthesis of various heterocyclic compounds, including aminothiazoles. globalresearchonline.net The synthesis of thiourea derivatives can be achieved through the reaction of an isocyanate with an amine, involving a nucleophilic attack at the electrophilic carbon of the thiocyanate (B1210189) ion. globalresearchonline.net Acetone (B3395972) is a commonly used solvent for this transformation and often provides higher yields compared to other solvents like benzene or THF. globalresearchonline.net

The functionalization of the aminothioanisole moiety can be performed at various positions. For instance, the amino group can be acylated or alkylated. The aromatic ring can undergo further electrophilic substitution reactions, with the positions of substitution being directed by the existing amino and methylthio groups.

Recent research has also explored the synthesis of novel aminothiazole derivatives as potential antiviral, antioxidant, and antibacterial agents. nih.gov These studies highlight the importance of the aminothiazole core in medicinal chemistry and the ongoing efforts to develop new synthetic methodologies for its derivatives.

A notable example of a cascade reaction is the iron(III)-catalyzed synthesis of substituted quinolines from anilines, aldehydes, and nitroalkanes. rsc.org This one-pot, three-component domino strategy proceeds under aerobic conditions and tolerates a wide range of functional groups, affording the products in high yields. rsc.org The proposed mechanism involves a sequential aza-Henry reaction, cyclization, and denitration. rsc.org

Another facile method for the synthesis of meta-substituted arylamines involves a three-component cyclo-condensation/aromatization of in situ generated imines of acetone with 1,3-diketones. rsc.org This reaction can be performed under conventional heating or microwave irradiation. rsc.org

One-pot procedures have also been developed for the synthesis of other heterocyclic systems. For example, a 2-iodoxybenzoic acid/tetraethylammonium bromide mediated oxidative cyclization of hydrazide-hydrazones, generated in situ from aryl glyoxals and hydrazides, provides an efficient route to α-keto-1,3,4-oxadiazoles. organic-chemistry.org Similarly, an iodine-mediated one-pot synthesis of imidazo[1,5-a]pyridines has been developed, which constructs C-N and C-S bonds simultaneously from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com

For the synthesis of iodo-containing compounds, a consecutive four-component reaction has been reported for the generation of a library of 19 differently substituted 3-iodoindoles starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides. nih.gov This sequence involves an alkynylation, cyclization, iodination, and alkylation cascade. nih.gov

These examples demonstrate the power of cascade and one-pot reactions in streamlining the synthesis of complex aromatic and heterocyclic compounds, which could be adapted for the efficient assembly of this compound and its derivatives.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, the iodo-substituent provides a reactive handle for a variety of such transformations.

Palladium catalysts are particularly prominent in C-C bond formation due to their versatility and functional group tolerance. The iodo group of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide (or triflate) and an organoboron compound. nih.gov This reaction is valued for its mild conditions, low toxicity of reagents, and broad commercial availability of starting materials. nih.gov

In the context of this compound, the aryl iodide can be readily coupled with a variety of aryl or vinyl boronic acids or their esters to form biaryl or aryl-vinyl structures, respectively. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, along with a base.

Recent developments in Suzuki-Miyaura coupling have focused on expanding the substrate scope and improving catalyst efficiency. For instance, an efficient protocol has been developed for the coupling of unprotected ortho-bromoanilines with a range of boronic esters, demonstrating compatibility with various functional groups. nih.gov This is particularly relevant as the amino group in this compound is ortho to the iodine.

The coupling of aryl halides with vinyl organometallic reagents is a general and effective method for the synthesis of styrenes. nih.govresearchgate.net Potassium vinyltrifluoroborate has emerged as a practical and air-stable vinylating agent for palladium-catalyzed cross-coupling reactions. nih.gov

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Suzuki-Miyaura reaction. For example, CataXCium A Pd G3 has been identified as an effective catalyst system for the coupling of various boronic esters with a glucocorticoid receptor modulator substrate containing an unprotected ortho-bromoaniline moiety. nih.gov

A summary of representative Suzuki-Miyaura coupling conditions is presented in the table below:

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| ortho-Bromoanilines | Benzyl, alkyl, aryl, alkenyl, heteroaromatic boronic esters | CataXCium A Pd G3 | K₃PO₄ | Toluene (B28343)/H₂O | Aryl-Aryl, Aryl-Alkyl, Aryl-Vinyl |

| Aryl Halides | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Aryl-Vinyl |

| 3-Iodoindazoles | Pinacol vinyl boronate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Indazolyl-Vinyl |

Palladium-Catalyzed Carbon-Carbon (C-C) Bond Formation

Stille Coupling Methodologies Utilizing Organotin Reagents

The Stille coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. This reaction is widely recognized for its tolerance of a broad range of functional groups and the stability of the organostannane reagents. organic-chemistry.orgwikipedia.org In the context of this compound, the reactive carbon-iodine bond provides a prime site for Stille coupling, allowing for the introduction of various carbon-based substituents.

The general mechanism of the Stille reaction involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by transmetalation with the organotin reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

While specific studies detailing the Stille coupling of this compound are not extensively documented in publicly available literature, the reactivity of aryl iodides in such transformations is well-established. The electron-donating nature of the amino and methylthio groups on the aromatic ring of this compound would likely influence its reactivity. A catalyst system comprising a palladium source like Pd(OAc)₂ and a suitable phosphine ligand such as XPhos, in the presence of a fluoride (B91410) source like CsF, has been shown to be effective for the Stille cross-coupling of various aryl sulfonates with arylstannanes, suggesting its potential applicability to iodoanilines. nih.gov

Table 1: Representative Stille Coupling Reactions of Aryl Halides with Organotin Reagents

| Entry | Aryl Halide | Organotin Reagent | Catalyst System | Solvent | Product | Yield (%) |

| 1 | Aryl Mesylate | Arylstannane | Pd(OAc)₂ / XPhos / CsF | t-BuOH | Biaryl | Good |

| 2 | Aryl Tosylate | Heteroarylstannane | Pd(OAc)₂ / XPhos / CsF | t-BuOH | Heterobiaryl | Moderate to Good |

This table is a generalized representation based on established Stille coupling methodologies and does not represent specific experimental data for this compound due to a lack of available literature.

Other Palladium-Mediated Carbon-Carbon Coupling Reactions

Beyond the Stille coupling, a variety of other palladium-catalyzed reactions can be employed to form carbon-carbon bonds at the iodo-position of this compound. These include the Suzuki, Heck, and Sonogashira couplings, each offering unique advantages in terms of substrate scope and functional group compatibility. nobelprize.org

The Suzuki coupling , which utilizes organoboron reagents, is a powerful alternative to the Stille reaction, often with the benefit of less toxic byproducts. organic-chemistry.org The Heck reaction involves the coupling of an aryl halide with an alkene, while the Sonogashira coupling facilitates the formation of a bond between an aryl halide and a terminal alkyne. nih.gov

Although direct examples with this compound are scarce in the surveyed literature, the general principles of these reactions are highly applicable. For instance, palladium-catalyzed carbonylative coupling reactions of iodoarenes have been extensively studied, allowing for the introduction of a carbonyl group, which can then be further functionalized. researchgate.net

Palladium-Catalyzed Carbon-Nitrogen (C-N) Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a versatile method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction is particularly relevant for this compound, as it allows for the selective functionalization of the C-I bond to introduce a new nitrogen-containing substituent, while the existing primary amino group can either be protected or potentially participate in subsequent transformations.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. wikipedia.org

Rational Ligand Design for Enhanced Amination Efficiency and Scope

The success of the Buchwald-Hartwig amination is heavily dependent on the choice of the phosphine ligand coordinated to the palladium center. Ligand design plays a critical role in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, while preventing catalyst deactivation. acs.org

For electron-rich aryl halides, such as this compound, the oxidative addition step can be challenging. The development of bulky, electron-rich biarylphosphine ligands, such as BrettPhos and EPhos, has been instrumental in overcoming these challenges, enabling the coupling of a wide range of substrates, including those with ortho-substituents, at room temperature. nih.gov The rationale behind using electron-rich ligands is to increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide. acs.org The steric bulk of these ligands is also believed to promote the reductive elimination step. acs.org

Table 2: Ligands Commonly Employed in Buchwald-Hartwig Amination

| Ligand | Structure | Key Features |

| BINAP | (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) | Bidentate, chiral, effective for primary amines |

| DPPF | (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate, robust, good for aryl iodides |

| BrettPhos | (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Bulky, electron-rich, effective for challenging substrates |

| XPhos | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich, widely applicable |

Substrate Reactivity Profiles and Selectivity in C-N Coupling

The reactivity of aryl halides in Buchwald-Hartwig amination is influenced by several factors, including the nature of the halogen and the electronic and steric properties of the substituents on the aromatic ring. Generally, the reactivity order for aryl halides is I > Br > Cl. nih.gov

For a substrate like this compound, the presence of the electron-donating amino and methylthio groups can affect the rate of oxidative addition. However, modern catalyst systems are well-equipped to handle such electron-rich substrates. researchgate.net The position of these substituents, particularly the amino group ortho to the iodine, might also introduce steric considerations that could influence the choice of ligand and reaction conditions.

Selectivity can be a key consideration when multiple reactive sites are present. In the case of this compound, the primary amino group could potentially undergo self-coupling or react with another molecule of the aryl iodide. Careful control of reaction conditions, such as the choice of base and the stoichiometry of the reactants, is crucial to favor the desired intermolecular coupling with the intended amine nucleophile. Studies on the amination of aryl halides with various electron-donating and electron-withdrawing groups have shown that a wide range of functional groups are well-tolerated. researchgate.net

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis dominates the landscape of cross-coupling reactions, copper-catalyzed methodologies, particularly for C-N bond formation, offer a valuable and often more economical alternative. The Ullmann condensation, a classical copper-promoted reaction, has been significantly improved through the development of catalytic systems that operate under milder conditions.

Methodologies for Carbon-Nitrogen Bond Formation

Copper-catalyzed C-N bond formation typically involves the coupling of an aryl halide with an amine, amide, or other nitrogen nucleophile. These reactions are often promoted by a copper(I) or copper(II) salt in the presence of a ligand and a base. nih.govorganic-chemistry.org

Table 3: Comparison of Palladium- and Copper-Catalyzed C-N Bond Formation

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |

| Catalyst | Palladium complexes | Copper salts (e.g., CuI, CuSO₄) |

| Ligands | Bulky, electron-rich phosphines | Diamines, amino acids, N,N-donor ligands |

| Reaction Conditions | Often milder, room temperature possible | Traditionally harsh, but milder conditions now available |

| Substrate Scope | Very broad for aryl halides and amines | Good for aryl iodides and bromides, amides, and azoles |

| Cost | Generally higher due to palladium | More economical |

Methodologies for Carbon-Carbon Bond Formation

The carbon-iodine bond in this compound is a key functional group for transition metal-catalyzed carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. Methodologies such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of aryl, vinyl, and alkynyl substituents at the 4-position of the thioanisole (B89551) ring.

In a typical Suzuki coupling, the C-I bond undergoes oxidative addition to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the C-C coupled product. The Heck reaction couples the aryl iodide with an alkene, while the Sonogashira reaction introduces a terminal alkyne. These transformations are foundational for building molecular complexity from the this compound core.

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Stilbene derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Aryl-alkyne derivative |

Other Transition Metal Catalysis in Selective Functionalization

Beyond C-C bond formation, other transition metal-catalyzed reactions can selectively functionalize the this compound molecule. The inherent reactivity of different positions on the molecule can be exploited using various catalysts. rsc.org For instance, the amino group can act as a directing group in C-H activation/functionalization reactions. nih.gov Catalysts such as palladium, rhodium, or ruthenium can coordinate to the nitrogen atom and facilitate the selective functionalization of the ortho C-H bond (at the C-2 position). rsc.orgnih.gov

This directed approach allows for the introduction of functional groups at positions that are otherwise difficult to access, bypassing the electronic biases of the aromatic ring. bohrium.com Such transformations can include arylation, alkenylation, or acylation, significantly expanding the synthetic utility of the parent molecule. rsc.orgnih.gov

| Transformation | Directing Group | Catalyst System | Functionalized Position |

| C-H Arylation | Amino (-NH₂) | Pd(OAc)₂ | C-2 |

| C-H Alkenylation | Amino (-NH₂) | [RhCp*Cl₂]₂ | C-2 |

| C-H Acylation | Amino (-NH₂) | RuCl₂(p-cymene)₂ | C-2 |

Metal-Free Organic Transformations and Functionalizations

Oxidative Carbon-Nitrogen Bond Formations Utilizing Hypervalent Iodine Reagents

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), are powerful oxidants for mediating carbon-nitrogen bond formations under metal-free conditions. nih.govfrontiersin.org In the context of this compound, the primary amino group is a reactive handle for such transformations. These reagents can facilitate intramolecular cyclizations to form nitrogen-containing heterocycles, provided a suitable tether is present on the nitrogen atom. hbni.ac.in

Intermolecular reactions are also possible, where the hypervalent iodine reagent promotes the coupling of the amino group with other nucleophiles or facilitates oxidative C-H amination with other aromatic partners. dntb.gov.ua The mechanism often involves the formation of a highly reactive nitrenium ion intermediate, which then undergoes electrophilic aromatic substitution. hbni.ac.in These mild and environmentally friendly methods offer a valuable alternative to metal-catalyzed processes. researchgate.net

Halogen-Atom Transfer Processes in Bond Construction

Halogen-atom transfer (XAT) is a radical-mediated process that enables the activation of organohalides. nih.gov For this compound, the weak C-I bond is susceptible to abstraction by a suitable radical species. manchester.ac.uk For example, α-aminoalkyl radicals, generated photochemically or thermally from simple tertiary amines like triethylamine, can efficiently abstract the iodine atom to generate a 3-amino-4-(methylthio)phenyl radical. strath.ac.uk

This aryl radical intermediate is a versatile species that can participate in a variety of bond-forming reactions. manchester.ac.uk It can be trapped by hydrogen-atom donors for simple dehalogenation, or it can engage in intermolecular additions to alkenes (Heck-type reactivity) or aromatic systems (Minisci-type reactions) to form new C-C bonds. chemrxiv.org This strategy conveniently leverages the reactivity of the aryl iodide under mild, redox-neutral conditions. strath.ac.uk

Electrophilic Cyclization Strategies for Ring Systems

Electrophilic cyclization is a powerful strategy for constructing heterocyclic ring systems. nih.gov While this compound itself may not be primed for direct cyclization, it can be easily elaborated into a suitable precursor. For instance, a Sonogashira coupling at the 4-iodo position can introduce a terminal alkyne. The resulting N,N-dialkyl-2-(1-alkynyl)aniline derivative is an ideal substrate for electrophilic cyclization. nih.gov

Treatment of this alkynyl aniline with an electrophile such as iodine (I₂), arylsulfenyl chlorides, or arylselenyl chlorides can trigger a cyclization event to form functionalized indole (B1671886) rings. nih.govresearchgate.net The choice of electrophile determines the nature of the substituent at the 3-position of the newly formed indole. This two-step sequence—alkynylation followed by cyclization—provides a versatile route to a diverse range of substituted indoles. nih.gov

Derivatization and Further Synthetic Modifications

The functional groups present in this compound—the amino group, the thioether, and the carbon-iodine bond—offer multiple avenues for derivatization and further synthetic modification.

N-Functionalization: The primary amino group can be readily acylated, alkylated, or sulfonated to introduce a variety of substituents. It can also be converted into other functional groups, such as an azide (B81097) or a nitro group, via diazotization reactions.

S-Oxidation: The thioether moiety can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives often exhibit different chemical and biological properties.

Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution. The strong activating and ortho, para-directing effects of the amino and methylthio groups, combined with the deactivating effect of the iodine, can be used to control the regioselectivity of further functionalization.

Derivatization via Coupling: As previously discussed, the C-I bond is a prime site for introducing new groups via cross-coupling reactions, serving as a versatile handle for late-stage functionalization. rsc.org

These modifications allow for the fine-tuning of the molecule's properties and provide access to a broad library of derivatives for various applications.

Chemoselective Transformations of Amine, Thioether, and Halogen Functionalities

The selective transformation of one functional group in the presence of others is a cornerstone of modern synthetic chemistry. In the case of this compound, the amine, thioether, and iodo groups exhibit distinct reactivities that can be exploited through careful selection of reagents and reaction conditions.

Reactions Targeting the Amino Group: The primary aromatic amine is a versatile functional handle. It can undergo a variety of transformations, including acylation, alkylation, and diazotization. For instance, selective N-acylation can be achieved using acyl chlorides or anhydrides under basic conditions. The electron-donating nature of the adjacent thioether and the weaker electron-withdrawing effect of the iodo group influence the nucleophilicity of the amine.

Transformations of the Thioether Group: The thioether moiety is susceptible to oxidation, affording the corresponding sulfoxide and sulfone. The choice of oxidant and stoichiometry is crucial for controlling the level of oxidation. For example, mild oxidants like hydrogen peroxide or sodium periodate (B1199274) can selectively produce the sulfoxide, while stronger oxidants such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the sulfone.

Chemistry of the Aryl-Iodo Bond: The carbon-iodine bond is the most reactive of the carbon-halogen bonds and is particularly amenable to transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position. Common examples include Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines. The presence of the amino and thioether groups can influence the catalytic cycle, sometimes requiring specific ligand systems to achieve high yields and selectivity.

Below is a table summarizing hypothetical chemoselective transformations of this compound.

| Starting Material | Reagent(s) and Conditions | Functional Group Targeted | Product | Hypothetical Yield (%) |

| This compound | Acetic anhydride, Pyridine, rt | Amine | N-(4-Iodo-2-(methylthio)phenyl)acetamide | 95 |

| This compound | m-CPBA (1.1 eq), CH2Cl2, 0 °C to rt | Thioether | 1-Iodo-4-(methylsulfinyl)-2-aminobenzene | 85 |

| This compound | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 80 °C | Aryl Iodide | 3'-Amino-4'-(methylthio)-[1,1'-biphenyl]-4-yl-boronic acid | 90 |

Strategies for Enabling Advanced Spectroscopic Analysis (e.g., for Mass Spectrometry Sensitivity Enhancement)

The detection and quantification of molecules at low concentrations by mass spectrometry often requires strategies to enhance their ionization efficiency and signal intensity. For this compound, derivatization of its functional groups can significantly improve its mass spectrometric response.

Derivatization of the Amino Group: The primary amine can be derivatized with reagents that introduce a permanently charged group or a group with high proton affinity, thereby enhancing its ionization in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Reagents such as dansyl chloride introduce a fluorescent tag and a tertiary amine, which is readily protonated. Other strategies include reaction with reagents that create a fixed positive charge, such as those containing a quaternary ammonium (B1175870) moiety.

Modification of the Thioether Group: While the thioether itself can be protonated or form adducts in the gas phase, its ionization efficiency can be variable. Oxidation to the more polar sulfoxide or sulfone can sometimes improve ESI response. Alternatively, specific derivatizing agents for thiols, after a potential reduction of the thioether, could be employed, though this is a less direct approach for a thioether.

Leveraging the Iodo Group: The presence of the iodine atom provides a distinct isotopic signature that can aid in identification. Furthermore, aryl iodides can be amenable to certain ionization techniques. In some cases, derivatization strategies can be designed to incorporate photolabile groups at this position, which can enhance photofragmentation efficiency in techniques like ultraviolet photodissociation (UVPD) mass spectrometry, providing detailed structural information. uow.edu.au

The following table outlines potential derivatization strategies for enhancing the mass spectrometry sensitivity of this compound.

| Functional Group | Derivatization Reagent | Purpose of Derivatization | Expected Outcome in Mass Spectrometry |

| Amine | Dansyl Chloride | Introduce a readily ionizable group and a fluorescent tag. | Increased signal intensity in ESI-MS due to the high proton affinity of the dimethylamino group. |

| Amine | N-(4-aminophenyl)piperidine | Introduce a high proton affinity tag. unizar.es | Significant improvement in detection limits. unizar.es |

| Thioether | m-CPBA | Increase polarity. | Potentially improved ESI efficiency for the resulting sulfoxide or sulfone. |

| Aryl Iodide | N-(2-aminoethyl)-4-iodobenzamide (NIBA) derivatization of a coupled moiety | Introduce a photolabile group for advanced MS/MS. uow.edu.au | Enhanced photofragmentation for detailed structural elucidation. uow.edu.au |

Mechanistic Investigations and Reaction Pathways

Detailed Catalytic Cycles in Cross-Coupling Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for forming new carbon-carbon bonds. For an aryl iodide like 4-Iodo-3-aminothioanisole, these reactions typically proceed through a well-established catalytic cycle involving a palladium catalyst. rsc.org The general cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

Oxidative Addition: This is typically the first and often the rate-determining step in the catalytic cycle. A low-valent palladium(0) complex, usually stabilized by ligands (L), reacts with the aryl iodide (Ar-I). The C-I bond of this compound cleaves, and the palladium center inserts itself into the bond, becoming oxidized from Pd(0) to a square planar Pd(II) species. The aryl group and the iodide are now both bonded to the palladium center. The reactivity order for aryl halides in this step is generally I > Br > Cl > F, making iodoarenes like this compound highly reactive substrates.

General Reaction: Pd(0)L₂ + Ar-I → trans-[Ar-Pd(II)(I)L₂]

The electron-donating nature of the amino and methylthio groups on the aromatic ring of this compound can increase the electron density at the carbon atom bonded to iodine, which may slow down the oxidative addition step compared to electron-deficient aryl iodides.

Transmetalation: Following oxidative addition, the arylpalladium(II) intermediate undergoes transmetalation. In this step, an organometallic nucleophile (R-M), such as an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling, transfers its organic group (R) to the palladium center. The halide or other group on the palladium is exchanged for the R group from the transmetalating agent. For the Suzuki-Miyaura reaction, a base is required to activate the organoboron reagent, typically forming a more nucleophilic boronate species. nih.gov

General Reaction (Suzuki Coupling): trans-[Ar-Pd(II)(I)L₂] + R-B(OR')₂ + Base → cis-[Ar-Pd(II)(R)L₂] + M-I + B(OR')₂(Base)

Reductive Elimination: This is the final step of the cycle, where the two organic groups (the aryl group from this compound and the R group from the nucleophile) are coupled together, forming a new C-C bond and the desired product. The palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the catalyst, which can then re-enter the catalytic cycle. princeton.edu This step typically requires the two organic ligands to be in a cis orientation on the palladium complex.

General Reaction: cis-[Ar-Pd(II)(R)L₂] → Ar-R + Pd(0)L₂

| Catalytic Cycle Step | Description | Change in Pd Oxidation State | Key Reactants |

| Oxidative Addition | Cleavage of the Ar-I bond and insertion of Pd. | 0 → +2 | This compound, Pd(0) catalyst |

| Transmetalation | Transfer of an organic group from a main-group organometallic reagent to the Pd(II) complex. | +2 → +2 | Organometallic nucleophile (e.g., R-B(OH)₂), Base |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | +2 → 0 | Aryl-Alkyl/Aryl-Pd(II) intermediate |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of intermediates in catalytic cycles are challenging due to their transient nature and low concentrations. However, studies on analogous systems using techniques like NMR spectroscopy (e.g., ³¹P NMR for phosphine (B1218219) ligands), X-ray crystallography of stable analogues, and mass spectrometry have provided significant insights.

For reactions involving this compound, the key intermediates would be:

Pd(0)L₂: The active catalyst, a coordinatively unsaturated 14-electron species.

trans-[Ar-Pd(II)(I)L₂]: The initial product of oxidative addition. The trans isomer is generally more stable.

cis-[Ar-Pd(II)(I)L₂]: An isomer of the oxidative addition product, which may be necessary for subsequent steps.

[Ar-Pd(II)(R)L₂]: The product of transmetalation. Isomerization to the cis form is required for reductive elimination.

Anionic palladium complexes have also been identified as crucial intermediates in some cross-coupling reactions. nih.gov For instance, anions from catalyst precursors can coordinate to the palladium center, forming species like [Pd(0)L₂X]⁻, which can be the active catalyst instead of the neutral Pd(0)L₂. nih.gov

Kinetic Studies and Reaction Rate Determinants

While specific kinetic data for this compound are not available, the rates of cross-coupling reactions are generally influenced by several factors:

Nature of the Halide: The C-X bond strength is a major determinant for the oxidative addition rate. The C-I bond is the weakest among the halogens, making oxidative addition for iodoarenes generally fast.

Electronic Effects: The electronic properties of the substituents on the aryl halide are crucial. Electron-withdrawing groups typically accelerate oxidative addition by making the aryl halide more electrophilic. The amino and methylthio groups on this compound are electron-donating, which could decrease the rate of oxidative addition compared to unsubstituted iodobenzene.

Steric Hindrance: Bulky substituents near the reaction center (the C-I bond) can hinder the approach of the palladium catalyst, slowing down oxidative addition. The ortho amino group in this compound could have such an effect.

Ligand Properties: The nature of the ligands on the palladium catalyst has a profound impact. Bulky, electron-rich phosphine ligands generally promote oxidative addition and reductive elimination.

Concentration of Reactants: The reaction rate will depend on the concentration of the aryl halide, the organometallic nucleophile, the base, and the catalyst.

Stereochemical Control and Regioselectivity in Bond Forming Reactions

Regioselectivity: In reactions with this compound, the primary site of reaction is unequivocally the carbon atom attached to the iodine, due to the lability of the C-I bond. C-H activation at other positions on the ring is a theoretical possibility but is highly unlikely to compete with the facile oxidative addition at the C-I bond under typical cross-coupling conditions.

Stereochemistry: As the aromatic ring is planar, and the coupling reaction occurs at an sp²-hybridized carbon, the creation of a new stereocenter at the aryl group is not a factor. However, if the incoming nucleophile in the transmetalation step possesses stereochemistry, its retention or inversion during the reaction becomes relevant. In most palladium-catalyzed cross-coupling reactions, the stereochemistry of aliphatic organometallic reagents is retained.

Influence of Ligands, Solvents, and Additives on Reaction Mechanisms

The choice of ligands, solvents, and additives is critical for optimizing cross-coupling reactions and can significantly influence the reaction mechanism.

Ligands: Ligands stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.

Phosphine Ligands: Monodentate (e.g., PPh₃, P(t-Bu)₃) and bidentate (e.g., dppf, Xantphos) phosphines are common. Electron-rich, bulky ligands often accelerate the oxidative addition and reductive elimination steps. The "bite angle" of bidentate ligands is known to influence the rate of reductive elimination.

N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable complexes with palladium, often leading to highly active and robust catalysts.

| Ligand Type | Example | General Effect on Reaction |

| Monodentate Phosphine | PPh₃, PCy₃ | Basic, bulky ligands often increase catalytic activity. |

| Bidentate Phosphine | DPPF, Xantphos | Bite angle influences reductive elimination; often provides high stability. |

| N-Heterocyclic Carbene | IPr, SIMes | Strong σ-donors, form highly stable and active catalysts. |

Polar Aprotic Solvents: DMF, DMAc, and THF are commonly used as they dissolve most components of the reaction.

Aqueous Mixtures: Suzuki couplings are often performed in mixtures of organic solvents (like toluene (B28343) or dioxane) and water, as water is necessary for the action of inorganic bases like K₂CO₃ or Cs₂CO₃.

The solvent can sometimes coordinate to the metal center, influencing the stability of intermediates.

Additives: Additives can play various roles, from acting as co-catalysts to influencing the catalyst's stability and activity.

Bases (in Suzuki Coupling): As mentioned, a base is essential for activating the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can affect the reaction rate and yield.

Salts: Additives like halide salts can influence the aggregation state of the catalyst or participate in ligand exchange, sometimes altering the nature of the active species.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is particularly effective for calculating the optimized geometry, electronic properties, and vibrational frequencies of organic molecules like substituted anilines and thioanisoles. researchgate.netnih.gov Calculations are typically performed using a functional, such as B3LYP or ωB97XD, combined with a basis set (e.g., 6-311G(d,p)) to approximate the distribution of electrons within the molecule. nih.govaimspress.comnih.gov

Electronic Structure and Bonding Analysis (e.g., HOMO/LUMO, Charge Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests higher reactivity. aimspress.com

DFT calculations can determine the energies of these orbitals and other quantum chemical descriptors. The charge distribution across the molecule, often calculated using methods like Mulliken or Natural Population Analysis, reveals the partial charges on each atom, providing insight into its polarity and intermolecular interactions. thaiscience.info

Table 1: Illustrative Global Quantum Chemical Descriptors for a Substituted Aniline (B41778) Calculated via DFT

Reactivity Prediction via Frontier Molecular Orbital Theory and Fukui Functions

Frontier Molecular Orbital (FMO) theory posits that chemical reactivity is primarily driven by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org To pinpoint reactive sites within a single molecule, Fukui functions are employed. These functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific atomic site when an electron is added to or removed from the system. researchgate.net

The condensed Fukui functions are calculated for each atom (k) to predict its susceptibility to different types of attack:

Nucleophilic Attack (fk+): Indicates the site most likely to accept an electron.

Electrophilic Attack (fk-): Indicates the site most likely to donate an electron.

Radical Attack (fk0): Predicts the site most susceptible to radical reactions.

A higher Fukui value suggests a greater reactivity at that specific atomic site. wikipedia.org For 4-Iodo-3-aminothioanisole, calculations would likely show a high fk- value on the nitrogen atom of the amino group and potentially the sulfur atom, indicating these are primary sites for electrophilic attack. Conversely, specific carbon atoms on the aromatic ring would be identified as sites for nucleophilic attack.

Table 2: Illustrative Condensed Fukui Function Values for Atoms in an Analogous Molecule

Conformational Analysis and Tautomerism Investigations

Most molecules can exist in various spatial arrangements, or conformations, with different potential energies. Conformational analysis via DFT involves optimizing the molecular geometry to find the structure with the lowest energy, which corresponds to the most stable conformer. physchemres.org For this compound, this analysis would determine the preferred rotational orientations of the amino (-NH₂) and methylthio (-SCH₃) groups relative to the phenyl ring and each other. The analysis yields precise bond lengths, bond angles, and dihedral angles for the ground-state structure. mdpi.com While tautomerism is less common for this specific structure, DFT could also be used to investigate the relative energies of any potential tautomers, such as imine-thiol forms, to determine their stability and likelihood of existence.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. q-chem.comq-chem.com This theoretical spectrum is an invaluable tool for interpreting experimental data. By comparing the calculated frequencies with observed spectral bands, chemists can confirm the molecular structure and make definitive assignments for the vibrational modes of functional groups. mdpi.com For complex molecules, calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental results. physchemres.org

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Substituted Thioanisole (B89551)

Quantum Chemical Calculations in Mechanistic Elucidation and Transition State Analysis

Beyond static properties, quantum chemical calculations are essential for exploring reaction mechanisms. rsc.orgdiva-portal.org By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states (TS). nih.gov The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy barrier, which controls the reaction rate.

For a reaction involving this compound, such as an electrophilic aromatic substitution or a nucleophilic substitution at the iodine-bearing carbon, DFT calculations could be used to:

Model the structures of reactants, intermediates, transition states, and products.

Calculate the activation energy for each step.

Provide a detailed, step-by-step understanding of the reaction pathway, which can guide the development of new synthetic methods. chemrxiv.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D visual map of the charge distribution around a molecule. nih.gov It is used to predict and rationalize how molecules interact. The MEP surface is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP analysis would likely show a strong negative potential (red) around the lone pairs of the nitrogen and sulfur atoms, identifying them as key sites for hydrogen bonding and electrophilic interaction. A positive potential (blue) would be expected around the hydrogen atoms of the amino group, making them hydrogen bond donors. The iodine atom, due to its size and polarizability, can exhibit a region of positive potential known as a "sigma-hole" along the C-I bond axis, making it a potential site for halogen bonding interactions. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Iodo-3-aminothioanisole by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would present a distinct splitting pattern based on their positions relative to the iodo, amino, and methylthio substituents. The methyl protons of the thioanisole (B89551) group (-SCH₃) would appear as a sharp singlet, typically in the upfield region. The amino group (-NH₂) protons would also produce a singlet, though its chemical shift can be variable and the peak may be broadened due to exchange processes. The aromatic protons would exhibit complex splitting patterns (e.g., doublets, doublets of doublets) determined by their spin-spin coupling constants (J-values).

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the methylthio group would appear at the higher field end of the spectrum. The aromatic carbons would resonate in the characteristic downfield region, with their specific chemical shifts influenced by the electronic effects of the attached substituents. Carbons bonded directly to the electronegative iodine, nitrogen, and sulfur atoms would show significant shifts.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.4 - 2.6 | Singlet | -SCH₃ |

| ¹H | 3.5 - 4.5 | Broad Singlet | -NH₂ |

| ¹H | 6.5 - 7.8 | Multiplets | Aromatic CH |

| ¹³C | 15 - 25 | Quartet | -SCH₃ |

| ¹³C | 90 - 100 | Singlet | C-I |

Note: Specific experimental NMR data for this compound is not available in the cited literature. The data presented is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₈INS). The fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragmentation pathways for this molecule would likely involve the loss of the methyl group (-CH₃) from the thioether, cleavage of the C-S or C-I bonds, and potentially the elimination of the amino group. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) would simplify the interpretation of fragments containing this atom.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Identity |

|---|---|---|

| [M]⁺ | 264.95 | Molecular Ion |

| [M-CH₃]⁺ | 249.93 | Loss of methyl radical |

| [M-NH₂]⁺ | 248.95 | Loss of amino radical |

| [C₆H₄IS]⁺ | 234.91 | Fragment after loss of CH₃ and NH₂ |

Note: While mass spectrometry is a standard characterization technique, specific experimental mass spectra for this compound are not publicly documented in the searched scientific literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region. The C-N and C-S stretching vibrations would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. The C-I stretching vibration would be found at lower frequencies, usually below 600 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The C-S and C-I bonds, being relatively polarizable, are also expected to be Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Moderate |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Amino (-NH₂) | N-H Bend | 1590 - 1650 | Weak |

| C-N | C-N Stretch | 1250 - 1350 | Moderate |

| C-S | C-S Stretch | 600 - 800 | Strong |

Note: Detailed experimental IR and Raman spectra for this compound have not been found in available scientific databases. The listed frequencies are based on established group frequency correlations.

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions.

The analysis would reveal the planarity of the benzene (B151609) ring and the conformation of the methylthio and amino substituents relative to it. Intermolecular forces, such as hydrogen bonding involving the amino group and potential halogen bonding involving the iodine atom, would be elucidated, providing critical insights into the crystal packing and the solid-state properties of the compound.

Table 4: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C-I, C-S, C-N, C-C (Å) |

| Bond Angles | e.g., C-C-C, C-S-C (°) |

Note: A search of crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined or reported to date.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Iodine |

| Nitrogen |

Emerging Research Applications in Chemical Synthesis

Role as a Key Building Block in Multi-step Organic Syntheses

The strategic placement of three distinct functional groups—amino, iodo, and methylthio—on the benzene (B151609) ring of 4-Iodo-3-aminothioanisole makes it a highly versatile scaffold for multi-step organic syntheses. Each of these groups can be selectively functionalized, allowing for a stepwise and controlled elaboration of the molecular structure. The amino group can readily undergo acylation, alkylation, or diazotization reactions. The iodo group is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents. The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, or it can be a precursor for other sulfur-containing functionalities.

The differential reactivity of these functional groups allows for orthogonal chemical strategies. For instance, the amino group can be protected while a cross-coupling reaction is performed at the iodo position. Subsequently, the protecting group can be removed, and the amino group can be further derivatized. This sequential functionalization is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules with high precision.

Table 1: Potential Sequential Reactions Utilizing this compound

| Step | Reaction Type | Functional Group Targeted | Reagents and Conditions | Resulting Moiety |

| 1 | Protection of Amine | Amino (-NH₂) | Boc₂O, Et₃N, CH₂Cl₂ | Boc-protected amine |

| 2 | Suzuki Coupling | Iodo (-I) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | Biaryl system |

| 3 | Deprotection of Amine | Boc-protected amine | TFA, CH₂Cl₂ | Free amine |

| 4 | Acylation of Amine | Amino (-NH₂) | Acyl chloride, Pyridine | Amide |

| 5 | Oxidation of Thioether | Methylthio (-SMe) | m-CPBA, CH₂Cl₂ | Sulfoxide or Sulfone |

Precursor for Complex Heterocyclic and Polycyclic Systems

The inherent functionality of this compound serves as an excellent starting point for the synthesis of a variety of complex heterocyclic and polycyclic systems. The vicinal arrangement of the amino and iodo groups is particularly amenable to the construction of fused ring systems. For instance, through intramolecular cyclization reactions, it is possible to construct nitrogen-containing heterocycles.

One common strategy involves the acylation of the amino group followed by an intramolecular Heck reaction. This sequence can lead to the formation of six-membered nitrogen-containing rings fused to the benzene core. Furthermore, the iodo and amino groups can participate in transition-metal-catalyzed annulation reactions with alkynes or other coupling partners to build more elaborate polycyclic frameworks. The resulting heterocyclic and polycyclic systems are of significant interest in medicinal chemistry and materials science due to their often-observed biological activities and unique photophysical properties.

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. nih.govfrontiersin.orgmdpi.comcam.ac.uk The trifunctional nature of this compound makes it an ideal scaffold for DOS strategies. By systematically varying the reagents and reaction conditions applied to each of the three functional groups, a large and diverse library of compounds can be synthesized from a single starting material.

A typical DOS approach using this compound could involve a "build/couple/pair" strategy. In the "build" phase, the amino and iodo groups are functionalized with a set of diverse building blocks. In the "couple" phase, these modified scaffolds can be further elaborated through reactions targeting the remaining functional group or by introducing new reactive handles. Finally, in the "pair" phase, intramolecular cyclizations or intermolecular reactions can be employed to generate a wide range of skeletally diverse molecules. This approach allows for the exploration of a vast chemical space, increasing the probability of discovering novel compounds with desired biological activities.

Table 2: Exemplar Diversity-Oriented Synthesis Scheme

| Scaffold | R¹ (from Amine) | R² (from Iodo) | R³ (from Thioether) | Potential Final Structures |

| This compound | Acetyl, Benzoyl | Phenyl, Pyridyl | Methylsulfinyl, Methylsulfonyl | Fused heterocycles, biaryls with varied amide and sulfur oxidation states |

| This compound | Boc, Cbz | Alkynyl, Vinyl | Methyl | Linear precursors for further cyclization |

| This compound | Alkyl, Aryl | Heteroaryl, Ester | Methyl | Substituted anilines with diverse functionalities |

Integration in Post-Synthetic Functionalization of Complex Architectures (e.g., Biomacromolecules)

The post-synthetic functionalization of complex molecules, including biomacromolecules like proteins and peptides, is a rapidly developing field in chemical biology. The ability to selectively modify these large molecules allows for the introduction of probes, labels, and other functionalities to study their biological roles. While direct evidence for the use of this compound in this specific context is not yet widely reported, its functional groups suggest potential applications.

The amino group could be used for bioconjugation through the formation of stable amide bonds with carboxylic acid residues on a protein, or it could be modified to introduce a bio-orthogonal reactive handle. The iodo group, being relatively rare in biological systems, offers a potential site for selective metal-catalyzed cross-coupling reactions under biocompatible conditions. This would allow for the site-specific attachment of payloads to a biomacromolecule that has been pre-functionalized with a this compound-derived moiety. The development of such methodologies would represent a significant advancement in the toolbox of protein modification.

Sustainable and Green Chemistry Approaches in Synthesis

Atom Economy and Minimization of By-product Formation

There is no specific information available in the reviewed literature regarding the atom economy of synthetic routes to 4-Iodo-3-aminothioanisole. Theoretical calculations of atom economy depend on the specific reactants and reactions used, and without established synthetic pathways focused on sustainability, a quantitative analysis cannot be provided. The goal of minimizing by-products is a core tenet of green chemistry, but its practical application to this compound's synthesis is not documented.

Development of Environmentally Benign Solvents and Reaction Media (e.g., Aqueous, Solvent-Free)

The use of green solvents such as water, supercritical fluids, or ionic liquids, as well as solvent-free reaction conditions, is a key area of green chemistry research. For instance, studies on other compounds have demonstrated the feasibility of conducting reactions in deep eutectic solvents (DESs), which are biodegradable and have low toxicity. An example is the iodocyclization of 3-alkynylthiophene-2-carboxamides, which was successfully carried out in a choline (B1196258) chloride/urea deep eutectic solvent. nih.govnih.gov Similarly, the synthesis of 2-aminobenzothiazole (B30445) has been achieved in water using a phase-transfer catalyst, with the reaction medium being recoverable and recyclable. rsc.org However, there are no specific reports on the application of these or other green solvents to the synthesis of this compound.

Energy Efficiency Considerations in Reaction Design (e.g., Room Temperature, Microwave Assistance)

Energy efficiency in chemical synthesis can be improved by conducting reactions at ambient temperature and pressure or by using alternative energy sources like microwave irradiation. Microwave-assisted synthesis has been shown to accelerate reaction times, increase yields, and reduce side reactions in various organic syntheses. While this technique has been applied to the synthesis of other heterocyclic compounds, its specific application to the synthesis of this compound has not been documented.

Catalytic System Development for Improved Sustainability and Recyclability

The development of efficient and recyclable catalytic systems is a cornerstone of sustainable chemistry. Catalysts can enable new reaction pathways with higher selectivity and lower energy requirements. For example, palladium-copper catalyst systems have been used in the synthesis of 3-iodoindoles. nih.gov Iron(III) chloride has been employed as a catalyst for the synthesis of 2-aminobenzothiazole in water. rsc.org The ideal green catalyst is not only efficient but also recoverable and reusable, minimizing waste and cost. To date, no specific research has been published on the development or use of such catalytic systems for the synthesis of this compound.

Future Directions and Grand Challenges in 4 Iodo 3 Aminothioanisole Research

Development of Highly Selective and General Catalytic Systems

A primary challenge in manipulating polyfunctional molecules like 4-Iodo-3-aminothioanisole is achieving high selectivity in catalytic transformations. The presence of multiple reactive sites—the C-I bond for cross-coupling, the amino group for N-arylation or acylation, and the thioether for potential oxidation or coordination—necessitates the development of highly chemoselective catalytic systems.

Future research will likely focus on designing catalysts that can differentiate between these functional groups. For instance, in palladium-catalyzed cross-coupling reactions, a significant challenge is to prevent competitive C-N coupling or catalyst inhibition by the amino and sulfur moieties. The development of new ligands that can modulate the reactivity of the palladium center is crucial. Recent advancements in ligand design for the amination of aryl halides, such as the development of dialkyl biheteroaryl phosphine (B1218219) ligands, have shown promise in suppressing side reactions and could be adapted for substrates like this compound. organic-chemistry.org

Another grand challenge is the development of catalytic systems that are general enough to be applied to a wide range of coupling partners. This would enable the rapid diversification of the this compound scaffold. The table below illustrates potential catalytic systems that could be explored for the selective functionalization of this compound.

| Transformation | Catalytic System | Potential Coupling Partner | Key Challenge |

| C-I Cross-Coupling | Pd(0) with bulky electron-rich phosphine ligands | Boronic acids, alkynes, amines | Avoiding interference from the amino and thioether groups |

| N-Alkylation | Transition metal catalysts (e.g., Ag, Fe) | Alcohols, alkyl halides | Achieving selectivity over C-I bond activation |

| C-H Functionalization | Pd(II) with directing group assistance | Alkenes, alkynes | Directing the functionalization to a specific C-H bond |

The development of such selective and general catalytic systems will be a key enabler for the widespread use of this compound in synthetic chemistry.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its use as a scaffold in cross-coupling reactions, this compound holds the potential for novel and unprecedented chemical transformations. The interplay between the electron-donating amino and thioether groups and the electron-withdrawing iodo group can lead to unique reactivity patterns that are yet to be explored.

One area of future research could be the investigation of intramolecular cyclization reactions to form novel heterocyclic scaffolds. For example, a transition-metal-catalyzed C-H activation/C-N bond formation cascade could lead to the synthesis of functionalized benzothiazines or other related heterocycles. The development of methods for the meta-C-H functionalization of aniline (B41778) derivatives is an emerging area that could be applied to this compound to install new functionalities at the C-2, C-4, or C-6 positions. researchgate.net

Furthermore, the thioether moiety could be a handle for unique transformations. For instance, the development of methods for the selective oxidation of the thioether to a sulfoxide (B87167) or sulfone would provide access to a new class of derivatives with potentially interesting biological activities. Additionally, the exploration of reactions that involve the cleavage and functionalization of the C-S bond could open up new avenues for synthetic diversification. Unprecedented ring transformations, such as those observed in the reactions of related sulfur-containing heterocycles, could also be a fruitful area of investigation. researchgate.net

Integration with Advanced Automation and Flow Chemistry Technologies

The synthesis and derivatization of complex molecules like this compound can be time-consuming and challenging to scale up using traditional batch chemistry. The integration of advanced automation and flow chemistry technologies offers a promising solution to these challenges. researchgate.netacs.orgsyrris.comrsc.orgjst.org.in

Flow chemistry, in particular, provides several advantages for the synthesis of pharmaceutical intermediates, including improved reaction control, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. researchgate.netacs.orgjst.org.in The development of a continuous flow process for the synthesis of this compound, for example from the corresponding nitro compound, would enable its production in larger quantities and with higher purity.

Furthermore, automated flow chemistry platforms can be used for high-throughput reaction optimization and the rapid synthesis of libraries of derivatives. By integrating online analytical techniques, such as HPLC and mass spectrometry, it is possible to monitor reactions in real-time and use this data to optimize reaction conditions. This approach could be used to rapidly screen a wide range of catalysts, ligands, and reaction conditions for the selective functionalization of this compound.

The following table outlines a potential automated flow chemistry workflow for the derivatization of this compound.

| Step | Technology | Purpose | Potential Benefit |

| 1. Reagent Pumping | Syringe or peristaltic pumps | Precise delivery of reactants and catalysts | High reproducibility and control |

| 2. Reaction | Heated microreactor or packed-bed reactor | Efficient mixing and heat transfer | Faster reaction times and higher yields |

| 3. In-line Analysis | Integrated HPLC-MS | Real-time reaction monitoring | Rapid optimization and quality control |

| 4. Product Collection | Automated fraction collector | Isolation of purified products | High-throughput library synthesis |

The integration of these advanced technologies will be a key driver for the efficient and cost-effective utilization of this compound in drug discovery and other applications.

Rational Design of Derivatives for Specific Synthetic Platforms

The rational design of derivatives of this compound for specific applications is a major future direction. By strategically modifying the core structure, it is possible to tune the physicochemical and biological properties of the resulting molecules. nih.govresearchgate.netmdpi.com

In medicinal chemistry, for example, this compound could serve as a starting point for the development of new kinase inhibitors, as the aniline and thioanisole (B89551) moieties are present in many known bioactive compounds. The iodo group provides a convenient handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to guide the design of new derivatives with improved potency and selectivity. nih.gov

In materials science, derivatives of this compound could be used as building blocks for the synthesis of novel organic electronic materials. The introduction of conjugated substituents at the iodo position could lead to the formation of materials with interesting photophysical and electronic properties. The amino and thioether groups can also be used to modulate the self-assembly and solid-state packing of these materials.

Advanced Mechanistic Investigations Through In Situ Spectroscopic Techniques